molecular formula C19H14FN5OS B11393400 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone

{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone

Cat. No.: B11393400
M. Wt: 379.4 g/mol
InChI Key: RWDIKAVBYILICM-UHFFFAOYSA-N
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Description

The compound {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone is a complex organic molecule that features a combination of several functional groups, including a triazole ring, a pyridine ring, a thiophene ring, and a fluorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

    Attachment of the Fluorobenzylamine Moiety: This step involves the nucleophilic substitution of a fluorobenzylamine onto the triazole ring, often facilitated by a base such as sodium hydride or potassium carbonate.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached via a similar coupling reaction, ensuring the correct positioning of the methanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicine, {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone could be investigated for its potential as a therapeutic agent. Its structural features suggest it might have applications in the treatment of diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring, for example, is known to interact with metal ions in enzyme active sites, potentially leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone
  • {5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone

Uniqueness

The unique feature of {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(thiophen-2-yl)methanone is the presence of the fluorobenzylamine moiety, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, potentially making this compound more effective as a drug candidate.

This compound , covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H14FN5OS

Molecular Weight

379.4 g/mol

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C19H14FN5OS/c20-15-7-5-13(6-8-15)11-22-19-23-17(14-3-1-9-21-12-14)24-25(19)18(26)16-4-2-10-27-16/h1-10,12H,11H2,(H,22,23,24)

InChI Key

RWDIKAVBYILICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=C(C=C3)F)C(=O)C4=CC=CS4

Origin of Product

United States

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